Bupranolol

Vue d'ensemble

Description

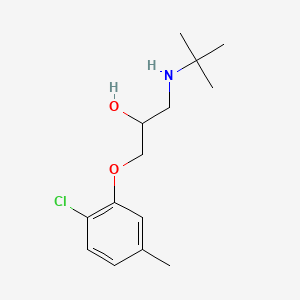

Bupranolol est un bêtabloqueur non sélectif avec une formule chimique de C14H22ClNO2 . Il est structurellement similaire au propranolol et est principalement utilisé pour gérer l’hypertension, la tachycardie et le glaucome . Le this compound ne possède pas d’activité sympathomimétique intrinsèque mais a de fortes propriétés de stabilisation des membranes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le bupranolol peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 2-chloro-5-méthylphénol avec l’épichlorhydrine pour former un intermédiaire époxyde. Cet intermédiaire est ensuite réagi avec la tert-butylamine pour produire du this compound .

Méthodes de production industrielle : Dans les environnements industriels, la synthèse du this compound implique l’optimisation des conditions réactionnelles telles que la température, la pression et l’utilisation de catalyseurs pour maximiser le rendement et la pureté. Le processus comprend généralement des étapes telles que la purification par recristallisation et des techniques chromatographiques .

Types de réactions :

Réduction : Les réactions de réduction sont moins courantes mais peuvent se produire dans des conditions spécifiques.

Substitution : Le this compound peut participer à des réactions de substitution nucléophile, en particulier impliquant le groupe chloro.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Substitution : Les nucléophiles tels que les amines et les thiols peuvent être utilisés dans des conditions basiques.

Produits majeurs :

Carboxythis compound : Formé par l’oxydation du groupe méthyle sur le cycle benzénique.

4. Applications de la recherche scientifique

Le this compound a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Pharmacological Properties

Bupranolol operates primarily as a competitive antagonist at beta-1, beta-2, and beta-3 adrenergic receptors. Its mechanism involves blocking the effects of catecholamines, leading to decreased heart rate, cardiac output, and blood pressure. This makes it useful in managing conditions such as hypertension and tachycardia .

Clinical Applications

- Hypertension Management

- Glaucoma Treatment

-

Pain Management

- Recent studies have indicated that the S-enantiomer of this compound exhibits superior antinociceptive properties compared to other beta-blockers. It has been shown to effectively manage pain in mouse models without significant side effects, suggesting a potential role in treating chronic pain conditions .

- Local Anesthesia

- Platelet Function Modulation

Comparative Efficacy

A comparative analysis of this compound and propranolol reveals that this compound exhibits greater efficacy in certain applications:

| Application | This compound Efficacy | Propranolol Efficacy |

|---|---|---|

| Platelet Aggregation | 2.8-3.3 times more effective | Baseline effectiveness |

| Pain Management | Superior antinociceptive effect | Moderate effect |

| Local Anesthesia | Significant reduction in sensitivity | Less effective |

Case Studies and Research Findings

- Transdermal Delivery Systems

- Antinociceptive Studies

- Cardiovascular Effects

Mécanisme D'action

Le bupranolol exerce ses effets en inhibant de manière compétitive la liaison des neurotransmetteurs sympathomimétiques tels que les catécholamines aux récepteurs bêta-adrénergiques du cœur. Cette inhibition réduit la stimulation sympathique, ce qui entraîne une diminution du rythme cardiaque au repos, du débit cardiaque, de la pression artérielle systolique et diastolique, et une hypotension orthostatique réflexe . Les principales cibles moléculaires sont les récepteurs bêta-1, bêta-2 et bêta-3 adrénergiques .

Composés similaires :

Atenolol : Un bêtabloqueur sélectif bêta-1 avec différentes applications cliniques et profils d’effets secondaires.

Métoprolol : Un autre bêtabloqueur sélectif bêta-1 utilisé principalement pour les affections cardiovasculaires.

Unicité du this compound : L’absence d’activité sympathomimétique intrinsèque et les fortes propriétés de stabilisation des membranes du this compound le rendent unique parmi les bêtabloqueurs. Son absorption rapide et son métabolisme de premier passage important le distinguent également des autres composés de sa classe .

Comparaison Avec Des Composés Similaires

Propranolol: Similar in structure and function but differs in its pharmacokinetic properties and specific receptor affinities.

Atenolol: A selective beta-1 blocker with different clinical applications and side effect profiles.

Metoprolol: Another selective beta-1 blocker used primarily for cardiovascular conditions.

Uniqueness of Bupranolol: this compound’s lack of intrinsic sympathomimetic activity and strong membrane-stabilizing properties make it unique among beta blockers. Its rapid absorption and extensive first-pass metabolism also distinguish it from other compounds in its class .

Activité Biologique

Bupranolol is a nonselective beta-blocker that exhibits a range of biological activities, particularly in cardiovascular and pain management contexts. This article aims to provide a comprehensive overview of its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

This compound functions primarily as a competitive antagonist at beta-adrenergic receptors (β-ARs), which include β1, β2, and β3 subtypes. By blocking these receptors, this compound inhibits the effects of catecholamines (such as epinephrine and norepinephrine), leading to decreased heart rate, cardiac output, and blood pressure. This mechanism is crucial in managing conditions such as hypertension and anxiety.

- Beta-adrenergic receptor binding : this compound has been shown to bind effectively to all three β-AR subtypes, with a notable affinity for β1 and β2 receptors. This binding profile contributes to its cardiovascular effects and potential analgesic properties .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapidly absorbed from the gastrointestinal tract but exhibits low oral bioavailability (approximately 10%).

- Metabolism : Undergoes extensive first-pass metabolism, primarily yielding carboxythis compound as the main metabolite.

- Elimination : The drug is predominantly eliminated via renal pathways, with a half-life ranging from 2 to 4 hours .

Antinociceptive Properties

Recent studies have highlighted the potential of this compound, particularly its S-enantiomer, as an effective antinociceptive agent. In mouse models of inflammatory and chronic pain, S-bupranolol demonstrated superior efficacy compared to propranolol. Key findings include:

- Binding Properties : S-bupranolol exhibited negligible intrinsic agonist activity at β-ARs while acting as a full competitive antagonist across all subtypes. This unique profile may enhance its safety and efficacy in pain management .

- Preclinical Safety : S-bupranolol has been associated with fewer side effects compared to other beta-blockers, making it a promising candidate for further clinical studies aimed at pain relief .

Comparative Efficacy in Clinical Studies

A comparative analysis of this compound and propranolol reveals significant differences in their therapeutic profiles:

| Drug | Efficacy | Side Effects | Notes |

|---|---|---|---|

| This compound | High antinociceptive effect | Minimal sedation | Effective in chronic pain models |

| Propranolol | Moderate | Higher sedation risk | Commonly used for anxiety and hypertension |

A study indicated that this compound inhibited platelet aggregation more effectively than propranolol, suggesting potential applications in thrombotic conditions .

Case Studies and Observational Findings

Several case studies have examined the effects of this compound on various conditions:

- Pain Management : In patients with chronic pain syndromes, this compound administration resulted in significant pain reduction without causing sedation or ataxia at therapeutic doses.

- Cardiovascular Effects : Observations from rat models indicated that this compound could modulate heart contractility through atypical β-adrenoceptors resistant to propranolol, suggesting its utility in specific cardiac conditions .

Propriétés

IUPAC Name |

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIRNZOQPUAHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022704 | |

| Record name | Bupranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bupranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bupranolol competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta(1)-adrenergic receptors in the heart, inhibiting sympathetic stimulation. This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension. | |

| Record name | Bupranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14556-46-8, 23284-25-5 | |

| Record name | (±)-Bupranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14556-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupranolol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014556468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858YGI5PIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bupranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.